2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
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Overview
Description
2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a chemical compound that features a trimethoxyphenyl group attached to a dihydroperimidine core. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .
Preparation Methods
The synthesis of 2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable amine under specific conditions. One common method includes the use of a condensation reaction where the aldehyde reacts with an amine in the presence of a catalyst to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .
Chemical Reactions Analysis
2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-perimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to the inhibition of their activity. This inhibition can result in various biological effects, including anti-cancer activity by disrupting cellular processes essential for tumor growth .
Comparison with Similar Compounds
2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-perimidine can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
6723-15-5 |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H20N2O3/c1-23-16-10-13(11-17(24-2)19(16)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3 |
InChI Key |
PPQSKZVLJQHWIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
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